molecular formula C11H18N2O2S B13014079 Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate

Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate

Cat. No.: B13014079
M. Wt: 242.34 g/mol
InChI Key: AKJSTTNNSBLUMU-DTWKUNHWSA-N
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Description

Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is a complex organic compound with a unique structure It belongs to the class of naphthyridines, which are bicyclic compounds containing a pyridine ring fused to another ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate typically involves multiple steps. One common method starts with the preparation of the naphthyridine core, followed by the introduction of the thioxo group and the ethyl ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For example, the use of mCPBA (meta-Chloroperoxybenzoic acid) as an oxidizing agent is common in the epoxidation step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the process. The choice of solvents and catalysts is crucial to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioxo group, yielding different derivatives.

    Substitution: The ethyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like mCPBA, reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction pathway and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce various naphthyridine derivatives.

Scientific Research Applications

Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. This interaction can disrupt various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4aS,8aR)-2-thioxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is unique due to its thioxo group and ethyl ester, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

ethyl (4aS,8aR)-2-sulfanylidene-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C11H18N2O2S/c1-2-15-11(14)13-6-5-9-8(7-13)3-4-10(16)12-9/h8-9H,2-7H2,1H3,(H,12,16)/t8-,9+/m0/s1

InChI Key

AKJSTTNNSBLUMU-DTWKUNHWSA-N

Isomeric SMILES

CCOC(=O)N1CC[C@@H]2[C@H](C1)CCC(=S)N2

Canonical SMILES

CCOC(=O)N1CCC2C(C1)CCC(=S)N2

Origin of Product

United States

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